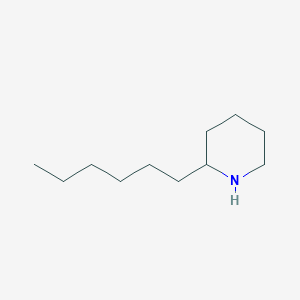

2-Hexylpiperidine

Übersicht

Beschreibung

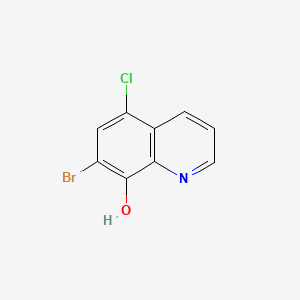

2-Hexylpiperidine is a derivative of piperidine, a heterocyclic organic compound1. Piperidine is a six-membered ring that comprises five methylene groups (-CH2-) and one amine group (-NH-)2. Piperidine and its derivatives have been found to exhibit a wide range of therapeutic properties1.

Synthesis Analysis

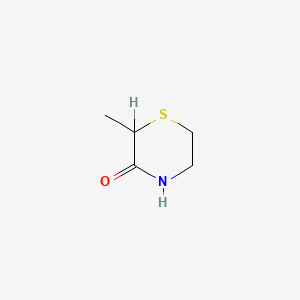

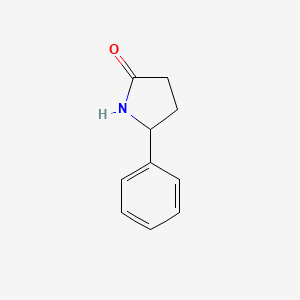

Piperidine derivatives are synthesized through various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones3. A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino]benzamide and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino]benzamide derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid4.

Molecular Structure Analysis

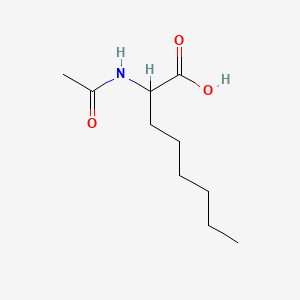

The molecular structure of 2-Hexylpiperidine consists of a six-membered ring with five methylene groups and one secondary amine5. It contains a total of 35 bonds, including 12 non-hydrogen bonds and 5 rotatable bonds5.

Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones3.

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hexylpiperidine are not explicitly stated in the search results. However, the physicochemical properties of a compound are directly related to its compound quality and can impact medicinal chemistry optimization6.

Wissenschaftliche Forschungsanwendungen

1. Synthesis of Antimalarial and Antiangiogenic Compounds

2-Hexylpiperidine derivatives have been utilized in the synthesis of antimalarial and antiangiogenic compounds. An example is the asymmetric dihydroxylation of amino-functionalized vinyl sulfone for the preparation of enantiomerically enriched 3-hydroxylpiperidine, which was used to synthesize the antimalarial alkaloid febrifugine and its antiangiogenic analogue, halofuginone (McLaughlin & Evans, 2010).

2. Investigating Receptor Kinetics

2-Hexylpiperidine analogs, specifically benzoylpiperidine drugs, have been researched for their effects on the kinetic properties of α-amino-3-hydroxy-5-methyl-4-isoxalepropionic acid-type glutamate receptors. These compounds showed significant effects on response desensitization and steady-state currents in glutamate receptors, demonstrating their potential for neurological studies (Arai et al., 1996).

3. Metabolic Activation and Carcinogenicity Studies

In carcinogenicity studies, 2-hexylpiperidine-related compounds like N-nitrosopiperidine have been examined for their metabolic activation and carcinogenic activities. These studies are crucial in understanding the mechanistic differences in carcinogenic activity in different tissues, such as the esophagus and liver (Wong et al., 2003).

4. Cytotoxic Compounds in Marine Sponges

Marine sponges have been found to contain 2-hexylpiperidine-related alkaloids with cytotoxic properties. Compounds like tetradehydrohalicyclamine A and 22-hydroxyhalicyclamine A have been isolated and identified for their potential in cancer research due to their ability to inhibit the growth of cancer cells (Matsunaga et al., 2004).

5. Biomedical Applications of Titania

Studies have shown the interaction of 2-hexylpiperidine derivatives with biomedical materials like titanium dioxide (TiO2). Understanding the binding mechanisms of these compounds to TiO2 surfaces has implications for enhancing the biocompatibility of biomedical implants and devices (Sampath et al., 2020).

Safety And Hazards

The safety data sheet for piperidine, a related compound, indicates that it is considered hazardous. It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure)7.

Zukünftige Richtungen

While the exact future directions for 2-Hexylpiperidine are not explicitly stated in the search results, piperidine and its derivatives have been found to have potential therapeutic properties against various types of cancers2. This suggests that further research and development in this area could be beneficial.

Eigenschaften

IUPAC Name |

2-hexylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N/c1-2-3-4-5-8-11-9-6-7-10-12-11/h11-12H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQIVQWRZCBIBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00276925 | |

| Record name | 2-HEXYLPIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hexylpiperidine | |

CAS RN |

940-53-4 | |

| Record name | 2-HEXYLPIPERIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-HEXYLPIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hexylpiperidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ET3GL4UT9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

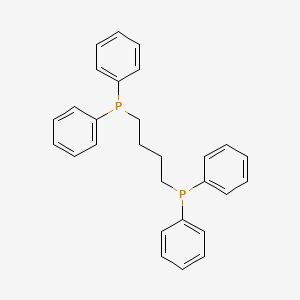

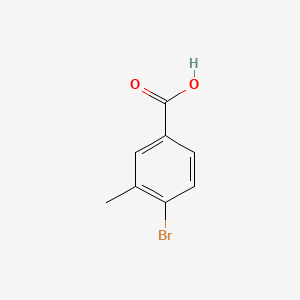

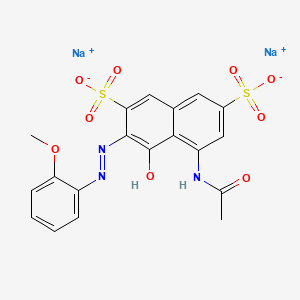

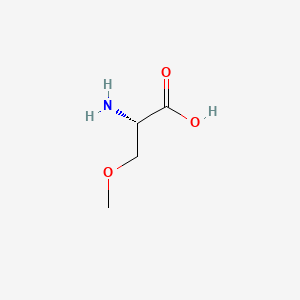

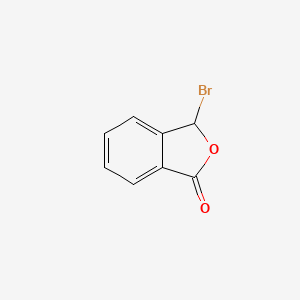

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.